Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Related Compounds
Sitagliptin
Compound Description: Sitagliptin is a widely prescribed antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used for the treatment of type 2 diabetes mellitus. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Beyond its glucose-lowering effects, sitagliptin has demonstrated potential benefits in various preclinical and clinical studies for a wide range of conditions, including cardiovascular disease, allergic rhinitis, aGVHD, atherosclerosis, neuropathic pain, and neurotoxicity. [, , , , , , , , , , , , , ]
Metformin Hydrochloride
Compound Description: Metformin hydrochloride is a widely prescribed first-line antidiabetic drug belonging to the biguanide class. [, , , , , ] It is frequently used in combination with other antidiabetic agents, including sitagliptin, to achieve better glycemic control in patients with type 2 diabetes mellitus. [, , , , ]
Relevance: Metformin hydrochloride is frequently co-formulated with sitagliptin, creating a fixed-dose combination therapy for type 2 diabetes. [, , , , ] While not structurally related to 5-desfluoro sitagliptin, its presence in combination therapies highlights the clinical relevance of investigating the properties and potential of 5-desfluoro sitagliptin as a therapeutic agent.
Dapagliflozin Propanediol Monohydrate
Compound Description: Dapagliflozin propanediol monohydrate is an antidiabetic drug belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class. [, , ] It is often prescribed alongside sitagliptin as a fixed-dose combination therapy for managing type 2 diabetes mellitus. [, , ]
Relevance: Similar to metformin, dapagliflozin propanediol monohydrate is frequently co-formulated with sitagliptin for treating type 2 diabetes. [, , ] This co-administration emphasizes the therapeutic interest in exploring the properties and applications of 5-desfluoro sitagliptin.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload.
Lafutidine is an organic molecular entity. Lafutidine has been investigated in Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD).